molecular formula C18H14MnN2O2 B15186898 Manganese oxyquinolate CAS No. 14495-13-7

Manganese oxyquinolate

Cat. No.: B15186898
CAS No.: 14495-13-7
M. Wt: 345.3 g/mol
InChI Key: AMTZBMRZYODPHS-UHFFFAOYSA-N
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Description

Manganese oxyquinolate is a coordination compound formed by the reaction of manganese ions with 8-hydroxyquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese oxyquinolate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese acetate, with 8-hydroxyquinoline in an aqueous or alcoholic medium. The reaction typically involves the formation of a complex between the manganese ion and the 8-hydroxyquinoline ligand, followed by precipitation of the this compound compound. The reaction conditions, such as temperature, pH, and concentration of reactants, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a product that meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Manganese oxyquinolate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese dioxide.

    Reduction: The compound can be reduced to lower oxidation states of manganese, depending on the reducing agent used.

    Substitution: Ligand substitution reactions can occur, where the 8-hydroxyquinoline ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often performed in basic or neutral conditions.

    Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent to favor the formation of the desired complex.

Major Products Formed

    Oxidation: Manganese dioxide and other higher oxidation state manganese compounds.

    Reduction: Lower oxidation state manganese complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Manganese oxyquinolate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and reduction reactions. Its unique coordination properties make it a valuable tool in synthetic chemistry.

    Biology: this compound has been studied for its potential biological activities, including its role as an antioxidant and its ability to interact with biological molecules.

    Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to interact with metal ions and biological molecules makes it a promising candidate for drug design.

    Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which manganese oxyquinolate exerts its effects involves the coordination of the manganese ion with the 8-hydroxyquinoline ligand. This coordination creates a stable complex that can participate in various chemical reactions. The manganese ion can undergo redox reactions, changing its oxidation state and facilitating the transfer of electrons in catalytic processes. The 8-hydroxyquinoline ligand can also interact with other molecules, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Manganese oxyquinolate can be compared with other manganese coordination compounds, such as manganese acetylacetonate and manganese oxalate. These compounds share some similarities in their coordination chemistry but differ in their reactivity and applications.

    Manganese acetylacetonate: This compound is also used as a catalyst in organic reactions but has different ligand properties compared to this compound.

    Manganese oxalate: Manganese oxalate is primarily used in materials science and has distinct properties due to the oxalate ligand.

This compound’s unique combination of the manganese ion and 8-hydroxyquinoline ligand gives it specific properties that make it valuable in various scientific and industrial applications.

Properties

CAS No.

14495-13-7

Molecular Formula

C18H14MnN2O2

Molecular Weight

345.3 g/mol

IUPAC Name

manganese;quinolin-8-ol

InChI

InChI=1S/2C9H7NO.Mn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;

InChI Key

AMTZBMRZYODPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Mn]

Origin of Product

United States

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